molecular formula C13H11FIN B3335095 N-(3-Fluorobenzyl)-2-iodoaniline CAS No. 1039834-40-6

N-(3-Fluorobenzyl)-2-iodoaniline

Cat. No.: B3335095
CAS No.: 1039834-40-6
M. Wt: 327.14 g/mol
InChI Key: OUYBOEGPNRVRNG-UHFFFAOYSA-N
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Description

N-(3-Fluorobenzyl)-2-iodoaniline: is an organic compound that features a benzyl group substituted with a fluorine atom at the 3-position and an iodine atom at the 2-position of an aniline ring

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-(3-Fluorobenzyl)-2-iodoaniline typically involves the following steps:

    Starting Materials: The synthesis begins with commercially available 3-fluorobenzyl chloride and 2-iodoaniline.

    Nucleophilic Substitution Reaction: The 3-fluorobenzyl chloride undergoes a nucleophilic substitution reaction with 2-iodoaniline in the presence of a base such as potassium carbonate (K2CO3) in a suitable solvent like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).

    Reaction Conditions: The reaction is typically carried out at elevated temperatures (80-100°C) for several hours to ensure complete conversion.

Industrial Production Methods: While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This includes optimizing reaction conditions, using larger reactors, and ensuring efficient purification techniques to obtain the desired product in high yield and purity.

Chemical Reactions Analysis

Types of Reactions: N-(3-Fluorobenzyl)-2-iodoaniline can undergo various chemical reactions, including:

    Substitution Reactions: The iodine atom can be replaced by other nucleophiles through substitution reactions.

    Oxidation and Reduction Reactions: The compound can participate in oxidation and reduction reactions, altering the oxidation state of the iodine or other functional groups.

    Coupling Reactions: It can undergo coupling reactions such as Suzuki-Miyaura coupling, where the iodine atom is replaced by a different aryl or alkyl group.

Common Reagents and Conditions:

    Substitution Reactions: Common reagents include nucleophiles like sodium azide (NaN3) or potassium thiocyanate (KSCN) under mild conditions.

    Oxidation Reactions: Oxidizing agents like hydrogen peroxide (H2O2) or potassium permanganate (KMnO4) can be used.

    Coupling Reactions: Palladium catalysts (e.g., Pd(PPh3)4) and boronic acids are typically used in Suzuki-Miyaura coupling reactions.

Major Products Formed:

    Substitution Reactions: Products include azides, thiocyanates, and other substituted derivatives.

    Oxidation Reactions: Products include iodinated or fluorinated aromatic compounds with altered oxidation states.

    Coupling Reactions: Products include biaryl compounds with diverse functional groups.

Scientific Research Applications

Chemistry: N-(3-Fluorobenzyl)-2-iodoaniline is used as a building block in organic synthesis, enabling the construction of more complex molecules through various coupling and substitution reactions.

Biology and Medicine: The compound’s unique structure makes it a potential candidate for drug discovery and development. It can be used to synthesize bioactive molecules that may exhibit pharmacological properties such as anti-inflammatory, anticancer, or antimicrobial activities.

Industry: In the industrial sector, this compound can be used in the production of specialty chemicals, agrochemicals, and materials science applications.

Mechanism of Action

The mechanism of action of N-(3-Fluorobenzyl)-2-iodoaniline depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes, receptors, or ion channels. The fluorine and iodine atoms can influence the compound’s binding affinity, selectivity, and metabolic stability, thereby modulating its biological activity.

Comparison with Similar Compounds

    N-(3-Chlorobenzyl)-2-iodoaniline: Similar structure but with a chlorine atom instead of fluorine.

    N-(3-Bromobenzyl)-2-iodoaniline: Similar structure but with a bromine atom instead of fluorine.

    N-(3-Methylbenzyl)-2-iodoaniline: Similar structure but with a methyl group instead of fluorine.

Uniqueness: N-(3-Fluorobenzyl)-2-iodoaniline is unique due to the presence of the fluorine atom, which can significantly impact its chemical reactivity, biological activity, and physicochemical properties. Fluorine atoms are known to enhance the metabolic stability and lipophilicity of compounds, making them valuable in drug design and development.

Properties

IUPAC Name

N-[(3-fluorophenyl)methyl]-2-iodoaniline
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H11FIN/c14-11-5-3-4-10(8-11)9-16-13-7-2-1-6-12(13)15/h1-8,16H,9H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OUYBOEGPNRVRNG-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)NCC2=CC(=CC=C2)F)I
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H11FIN
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

327.14 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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